molecular formula C17H25NO3 B8281749 ethyl N-n-octanoylanthranilate

ethyl N-n-octanoylanthranilate

Cat. No.: B8281749
M. Wt: 291.4 g/mol
InChI Key: QFSLCURXFRLPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-n-octanoylanthranilate is an anthranilic acid derivative where the amino group is substituted with an octanoyl (C8H15O) moiety, and the carboxylic acid is esterified with ethanol. Its hypothetical molecular formula is C17H25NO3, with a molecular weight of 291.38 g/mol (calculated). Structurally, it belongs to the class of N-acylated anthranilate esters, which are widely studied for applications in flavoring agents, pharmaceuticals, and polymer additives due to their tunable solubility and bioavailability .

While direct data on this compound is sparse in the provided evidence, its properties can be inferred from structurally related compounds such as methyl N-acetylanthranilate and ethyl N-salicyloylanthranilate, which share the anthranilate backbone with varying acyl substituents .

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

ethyl 2-(octanoylamino)benzoate

InChI

InChI=1S/C17H25NO3/c1-3-5-6-7-8-13-16(19)18-15-12-10-9-11-14(15)17(20)21-4-2/h9-12H,3-8,13H2,1-2H3,(H,18,19)

InChI Key

QFSLCURXFRLPLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl N-n-octanoylanthranilate with its analogs based on substituents, molecular weight, and key physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Density (g/cm³) Boiling Point (°C) Key References
This compound C17H25NO3 291.38 (calculated) Octanoyl (C8H15O) ~1.05 (estimated) ~350 (estimated) -
Methyl N-acetylanthranilate C10H11NO3 193.20 Acetyl (C2H3O) - -
Ethyl N-salicyloylanthranilate C16H15NO4 285.29 Salicyloyl (C7H5O2) 1.29 381.4
N-Acetylanthranilic acid C9H9NO3 179.17 Acetyl (C2H3O) - -
Key Observations:

Substituent Effects: The octanoyl group in this compound introduces significant lipophilicity compared to the acetyl group in methyl N-acetylanthranilate. This property enhances its compatibility with non-polar matrices, making it suitable for applications in coatings or sustained-release drug formulations . This may explain its higher boiling point (381.4°C) compared to other analogs .

Molecular Weight Trends: Increasing acyl chain length (acetyl → octanoyl) correlates with higher molecular weight and likely reduced volatility.

Insights:
  • Methyl N-acetylanthranilate is widely used in food industries due to its fruity odor and regulatory approval by FAO/WHO .
  • The hypothetical this compound could serve as a plasticizer or emollient in cosmetics, leveraging its lipophilic nature.

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